molecular formula C23H22N2O3S2 B2411819 (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-62-5

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2411819
CAS RN: 894674-62-5
M. Wt: 438.56
InChI Key: FWKOGAZNEVNWLC-BKUYFWCQSA-N
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Description

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of complex thieno and thiazin derivatives involves multi-step chemical reactions, including cyclization, alkylation, and oxidation processes. For instance, the preparation of 1H-2.1.3-benzothiadiazine derivatives showcases a methodological approach to synthesizing cyclic and bicyclic sulfamides, which can be dehydrogenated to yield various derivatives through reactions with alkyl halides and methylene iodide (Knollmüller, 1971). This methodology could potentially be applied or adapted for the synthesis of the target compound, emphasizing the importance of understanding reaction mechanisms and conditions.

Potential Applications in Material Science

Thieno and thiazin derivatives have shown potential in material science, particularly in the development of photosensitizers for photodynamic therapy. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized, revealing their significant singlet oxygen quantum yields and fluorescence properties, making them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020). The structural similarities and synthetic methodologies could guide research into the photophysical properties of the target compound, suggesting its potential utility in similar applications.

Organic Chemistry and Catalysis

In organic chemistry, the manipulation of thieno and thiazin rings has facilitated the creation of compounds with specific properties, such as enhanced fluorescence or reactivity. The introduction of N-phenyl substitutions has been demonstrated to significantly affect the photochemical behavior of aminostilbenes, leading to high fluorescence quantum yields and low photoisomerization quantum yields (Yang, Chiou, & Liau, 2002). These findings highlight the impact of structural modifications on the properties of thieno and thiazin derivatives, providing insights into how the target compound's reactivity and optical properties might be tailored for specific applications.

properties

IUPAC Name

(3Z)-3-[(2,5-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-15-5-8-18(9-6-15)14-25-20-10-11-29-23(20)22(26)21(30(25,27)28)13-24-19-12-16(2)4-7-17(19)3/h4-13,24H,14H2,1-3H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKOGAZNEVNWLC-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)C)C)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)C)C)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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